An In-depth Technical Guide to the Predicted Chemical Properties of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid
An In-depth Technical Guide to the Predicted Chemical Properties of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Phenylacetic Acid Derivative
The insights presented herein are built upon a careful analysis of structurally related compounds, providing a scientifically grounded starting point for any research endeavor involving 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid. We will delve into its predicted structural and physicochemical properties, potential synthetic routes, and anticipated reactivity, all while maintaining a clear distinction between established data for analogues and predictive statements for our target molecule.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. For 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid, we can deduce these fundamental characteristics.
Predicted IUPAC Name and Synonyms
-
Systematic (IUPAC) Name: 2-(4,6-Dichloro-2-fluoro-3-methoxyphenyl)acetic acid
-
Common Synonyms: (4,6-Dichloro-2-fluoro-3-methoxyphenyl)acetic acid
Chemical Structure
The molecular structure of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid is depicted below. The phenyl ring is heavily substituted with two chlorine atoms, a fluorine atom, and a methoxy group, which are expected to significantly influence its electronic and steric properties. The acetic acid moiety provides the molecule with its acidic character and a potential site for various chemical modifications.
Caption: 2D Structure of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid.
Key Molecular Identifiers (Predicted)
Based on its structure, we can predict the following identifiers:
| Identifier | Predicted Value |
| Molecular Formula | C₉H₇Cl₂FO₃ |
| Molecular Weight | 253.06 g/mol |
| SMILES | COC1=C(C(=C(C=C1Cl)CC(=O)O)F)Cl |
| InChI | InChI=1S/C9H7Cl2FO3/c1-15-8-6(11)4(2-5(10)7(8)12)3-9(13)14/h2H,3H2,1H3,(H,13,14) |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in various systems, from reaction solvents to biological membranes. The following table summarizes the predicted properties of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid, with justifications based on the influence of its substituent groups.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point (°C) | 130 - 160 | The presence of multiple halogen atoms and the carboxylic acid group will likely lead to strong intermolecular interactions (dipole-dipole and hydrogen bonding), resulting in a relatively high melting point for a molecule of its size. For comparison, 3,5-Difluoro-4-methoxyphenylacetic acid has a melting point of 85-86°C[1]. The addition of two heavier chlorine atoms in our target molecule would be expected to increase the melting point further. |
| Boiling Point (°C) | > 300 (with decomposition) | Carboxylic acids often have high boiling points due to strong hydrogen bonding. However, significant decomposition is expected before a clear boiling point is reached at atmospheric pressure. |
| Aqueous Solubility | Low | The presence of two chlorine atoms and a fluorine atom significantly increases the lipophilicity of the molecule. While the carboxylic acid and methoxy groups can participate in hydrogen bonding with water, the overall molecule is expected to have low water solubility. |
| pKa | 2.5 - 3.5 | The electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the phenyl ring will stabilize the carboxylate anion, making the carboxylic acid more acidic (lower pKa) than unsubstituted phenylacetic acid (pKa ≈ 4.3). |
| LogP | 2.5 - 3.5 | The two chlorine atoms and the fluorine atom will increase the octanol-water partition coefficient, indicating a higher degree of lipophilicity. For context, the calculated XLogP3 for the less halogenated 2-(2-fluoro-3-methoxyphenyl)acetic acid is 1.5[2]. |
Proposed Synthetic Pathways
While a specific synthesis for 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid is not documented, we can propose a plausible synthetic route based on established organic chemistry reactions. A common strategy for the synthesis of substituted phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the carboxylic acid group, leading back to a benzyl cyanide intermediate. This, in turn, can be derived from a substituted toluene derivative.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol
Step 1: Synthesis of 1,3-Dichloro-5-fluoro-2-methoxy-4-methylbenzene (Precursor)
The synthesis of the starting material would likely involve the chlorination and fluorination of a suitable methoxytoluene precursor. This is a multi-step process that would require careful control of regioselectivity.
Step 2: Benzylic Bromination
The precursor, 1,3-dichloro-5-fluoro-2-methoxy-4-methylbenzene, can undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under reflux.
Step 3: Cyanation
The resulting benzyl bromide can be converted to the corresponding benzyl cyanide by reaction with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF).
Step 4: Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the benzyl cyanide to 4,6-dichloro-2-fluoro-3-methoxyphenylacetic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis with aqueous sulfuric acid is a common method.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. Based on the proposed structure, we can predict the key features of its NMR and IR spectra.
Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-7.5 ppm): A single proton on the aromatic ring is expected, which would appear as a singlet or a very narrowly split multiplet due to coupling with the fluorine atom.
-
Methylene Protons (δ 3.6-4.0 ppm): The two protons of the CH₂ group adjacent to the aromatic ring and the carboxylic acid will likely appear as a singlet.
-
Methoxy Protons (δ 3.8-4.2 ppm): The three protons of the methoxy group will appear as a sharp singlet.
-
Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid group.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (δ 170-180 ppm): The carbon of the carboxylic acid group.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Methylene Carbon (δ 35-45 ppm): The carbon of the CH₂ group.
-
Methoxy Carbon (δ 55-65 ppm): The carbon of the methoxy group.
Predicted IR Spectrum
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-O Stretch (Methoxy and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.
Anticipated Chemical Reactivity and Stability
The reactivity of 4,6-dichloro-2-fluoro-3-methoxyphenylacetic acid is primarily dictated by the carboxylic acid group and the substituted aromatic ring.
-
Acidity and Salt Formation: As a carboxylic acid, it will readily react with bases to form carboxylate salts.
-
Esterification: The carboxylic acid group can be esterified by reaction with an alcohol under acidic conditions.
-
Amide Formation: Reaction with amines, typically activated by coupling agents, will yield the corresponding amides.
-
Aromatic Ring Reactivity: The heavily substituted and electron-deficient nature of the aromatic ring will make it relatively unreactive towards electrophilic aromatic substitution. Nucleophilic aromatic substitution might be possible under forcing conditions, potentially displacing one of the chlorine atoms.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, decarboxylation could occur at high temperatures. It should be stored in a cool, dry place away from strong bases and oxidizing agents.
Potential Applications and Research Directions
Substituted phenylacetic acids are important building blocks in medicinal chemistry. The unique combination of substituents in 4,6-dichloro-2-fluoro-3-methoxyphenylacetic acid makes it an interesting candidate for several research areas:
-
Drug Discovery: It can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The halogen and methoxy groups can modulate the lipophilicity, metabolic stability, and binding interactions of a parent molecule.
-
Agrochemicals: Many herbicides and plant growth regulators are based on phenylacetic acid derivatives.
-
Materials Science: The compound could be explored as a precursor for polymers or other functional materials.
Future research on this molecule should focus on its successful synthesis and purification, followed by a thorough characterization of its physicochemical and spectroscopic properties to validate the predictions made in this guide. Once a reliable synthetic route is established, the exploration of its biological activity and potential applications can begin.
Conclusion
While the chemical properties of 4,6-dichloro-2-fluoro-3-methoxyphenylacetic acid are not yet experimentally documented, a comprehensive and scientifically sound predictive profile can be constructed based on the well-understood principles of organic chemistry and data from analogous structures. This in-depth technical guide provides a solid foundation for researchers to initiate studies on this novel compound, from planning its synthesis to anticipating its chemical behavior. The journey of discovery for any new molecule begins with a predictive understanding, and it is our hope that this guide will serve as a valuable roadmap for the scientific community to unlock the potential of 4,6-dichloro-2-fluoro-3-methoxyphenylacetic acid.
